(6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid (6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 7-ADCA Pivalamide is an impurity of the semi-synthetic antibiotic Cephalexin as well as its hydroxy analogue Cefadroxil
Brand Name: Vulcanchem
CAS No.: 146794-70-9
VCID: VC21337899
InChI: InChI=1S/C13H18N2O4S/c1-6-5-20-10-7(14-12(19)13(2,3)4)9(16)15(10)8(6)11(17)18/h7,10H,5H2,1-4H3,(H,14,19)(H,17,18)/t7-,10-/m1/s1
SMILES: CC1=C(N2C(C(C2=O)NC(=O)C(C)(C)C)SC1)C(=O)O
Molecular Formula: C13H18N2O4S
Molecular Weight: 298.36 g/mol

(6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid

CAS No.: 146794-70-9

Cat. No.: VC21337899

Molecular Formula: C13H18N2O4S

Molecular Weight: 298.36 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

(6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid - 146794-70-9

CAS No. 146794-70-9
Molecular Formula C13H18N2O4S
Molecular Weight 298.36 g/mol
IUPAC Name (6R,7R)-7-(2,2-dimethylpropanoylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C13H18N2O4S/c1-6-5-20-10-7(14-12(19)13(2,3)4)9(16)15(10)8(6)11(17)18/h7,10H,5H2,1-4H3,(H,14,19)(H,17,18)/t7-,10-/m1/s1
Standard InChI Key JLNXDMISSHNIAD-GMSGAONNSA-N
Isomeric SMILES CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(C)(C)C)SC1)C(=O)O
SMILES CC1=C(N2C(C(C2=O)NC(=O)C(C)(C)C)SC1)C(=O)O
Canonical SMILES CC1=C(N2C(C(C2=O)NC(=O)C(C)(C)C)SC1)C(=O)O

Chemical Properties

The chemical properties of (6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid provide essential insights into its behavior in various environments and its potential applications in pharmaceutical research. Understanding these properties is crucial for developing formulations, predicting stability, and optimizing synthesis procedures.

Physical and Chemical Characteristics

This compound exhibits specific physical and chemical properties that distinguish it from other cephalosporin derivatives. The pivaloyl group significantly influences its solubility profile and stability.

PropertyValue
Molecular FormulaC13H18N2O4S
Molecular Weight298.36 g/mol
Physical StateSolid
Melting Point>171°C (decomposition)
SolubilitySlightly soluble in DMSO and heated water
pKa3.13 ± 0.50

The compound's solubility characteristics are typical of many cephalosporins, showing limited solubility in water and better solubility in polar organic solvents. The presence of the pivaloyl group enhances the compound's lipophilicity compared to the unmodified 7-aminodesacetoxycephalosporanic acid, which influences its pharmacokinetic properties including membrane permeability and bioavailability.

Stability Profile

Synthesis Methods

The synthesis of (6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid involves specific chemical reactions and conditions that ensure the correct stereochemistry and functional group arrangement in the final product.

Synthetic Routes

The primary synthetic route for this compound typically involves the acylation of 7-aminodesacetoxycephalosporanic acid with pivaloyl chloride. This reaction is crucial for introducing the pivaloyl group at the 7-position of the cephalosporanic acid nucleus.

The traditional synthesis method for cephalosporins combines a mother nucleus and a side chain through chemical methods. Because group protection is needed, the synthesis process requires a procedure of mixed anhydride, which necessitates the use of pivaloyl chloride as a raw material .

Reaction Conditions

The acylation reaction requires specific conditions to achieve optimal yield and purity:

ParameterCondition
TemperatureRoom temperature to 50°C
SolventDichloromethane or other suitable organic solvents
BasePyridine or triethylamine to neutralize HCl
Reaction Time1-2 hours
Purification MethodCrystallization or chromatography

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the acylation process. This helps maintain the integrity of the β-lactam ring, which is sensitive to acidic conditions.

Role of Pivaloyl Chloride

Pivaloyl chloride plays a critical role in the synthesis as the acylating agent. It reacts with the amino group at the 7-position of the cephalosporanic acid nucleus to form an amide bond, introducing the pivaloyl group to the molecule. This modification can enhance the compound's stability against enzymatic degradation and influence its pharmacokinetic properties .

It's important to note that the use of pivaloyl chloride raises significant safety concerns. It is strongly irritating to eyes, skin, mucous membranes, and the upper respiratory tract. Additionally, although there isn't enough evidence to conclusively demonstrate the carcinogenicity of acyl chloride to humans, acyl halide warning groups are regarded as potential genotoxic impurities .

Chemical Reactions

(6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid can undergo various chemical reactions due to the presence of multiple functional groups in its structure. Understanding these reactions is important for developing synthetic strategies, studying degradation pathways, and designing new derivatives.

Hydrolysis Reactions

The compound can undergo hydrolysis at different sites:

  • β-lactam Ring Hydrolysis: This is the primary mechanism of inactivation for cephalosporins and can occur under both acidic and basic conditions, resulting in loss of antibacterial activity.

  • Pivaloyl Group Hydrolysis: Under acidic or basic conditions, the pivaloyl group can be hydrolyzed to yield 7-aminodesacetoxycephalosporanic acid.

Substitution Reactions

The amino group at the 7-position can participate in nucleophilic substitution reactions if the pivaloyl group is first removed. Various substituted derivatives can be formed depending on the nucleophile used in the reaction.

Common Reagents and Reaction Conditions

Different types of reactions require specific reagents and conditions:

Reaction TypeCommon ReagentsTypical Conditions
HydrolysisHCl, NaOHAcidic or basic conditions
SubstitutionAmines, thiolsPresence of a catalyst
OxidationH2O2, KMnO4Controlled conditions
ReductionNaBH4Low temperature, appropriate solvent

Mechanism of Action

Like other cephalosporin antibiotics, (6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid exerts its antibacterial effects through inhibition of bacterial cell wall synthesis.

Molecular Targets

The primary molecular targets of this compound are penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall biosynthesis. The compound inhibits the transpeptidation step in peptidoglycan synthesis, which is crucial for bacterial cell wall integrity.

Antibacterial Activity

The antibacterial activity of this compound stems from its ability to disrupt cell wall synthesis, leading to the weakening of the cell wall and ultimately bacterial cell lysis. The presence of the pivaloyl group can influence the compound's spectrum of activity and its resistance to β-lactamases, enzymes produced by bacteria that can hydrolyze and inactivate β-lactam antibiotics.

Comparison with Similar Compounds

When compared to similar compounds such as 7-aminodesacetoxycephalosporanic acid (the parent compound without the pivaloyl group) and other cephalosporin antibiotics with different side chains, (6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid demonstrates unique properties due to the presence of the pivaloyl group. This modification can enhance the compound's resistance to enzymatic degradation and improve its bioavailability compared to its parent compound.

Analytical Methods

Accurate and sensitive analytical methods are essential for detecting, quantifying, and ensuring the purity of (6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid in pharmaceutical formulations and research settings.

Detection Techniques

Several analytical techniques can be employed for the detection and identification of this compound, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. These techniques provide valuable information about the compound's structure, purity, and identity.

Quantification Methods

For quantitative analysis, the external standard method is commonly used to calculate the concentration of compounds in cephalosporin antibiotics. The calculation formula is as follows:

Cx = (X × CR) / R

Where:

  • X is the peak area of an object to be detected in a sample

  • R is the peak area of the substance to be measured in the reference substance solution

  • CR is the concentration of the analyte in the control solution

  • Cx is the concentration of the analyte in the test sample solution

Applications and Future Perspectives

(6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid has several potential applications in pharmaceutical research and development.

Pharmaceutical Applications

As a cephalosporin derivative, this compound may serve as:

  • An intermediate in the synthesis of novel cephalosporin antibiotics

  • A model compound for structure-activity relationship studies

  • A starting material for the development of antibiotics with improved properties

Research Applications

In research settings, this compound can be used for:

  • Studying mechanisms of antibiotic action and resistance

  • Developing new synthetic methodologies

  • Investigating structure-activity relationships in cephalosporins

  • Testing analytical methods for similar compounds

Future Research Directions

Future research on this compound may focus on:

  • Developing derivatives with enhanced stability and activity

  • Exploring combination therapies with β-lactamase inhibitors

  • Investigating potential applications beyond antibacterial activity

  • Improving synthesis methods to reduce impurities and increase yield

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